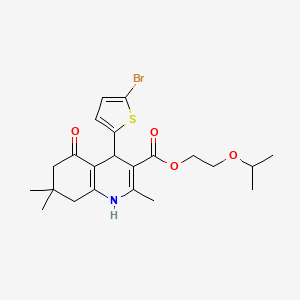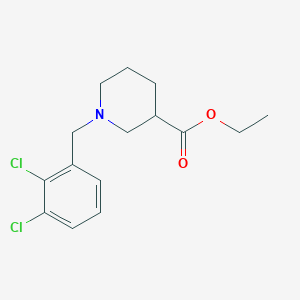![molecular formula C27H24N2 B4920161 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine](/img/structure/B4920161.png)
3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine, also known as PMP, is a chemical compound that has gained significant interest in scientific research due to its unique properties. PMP has been synthesized using various methods and has been extensively studied for its potential applications in biological and medical fields.
Aplicaciones Científicas De Investigación
3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine has been extensively studied for its potential applications in biological and medical fields. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of various biological molecules. This compound has been shown to selectively bind to DNA and RNA, making it a valuable tool for the detection and imaging of nucleic acids. This compound has also been used as a probe for the detection of metal ions and proteins.
Mecanismo De Acción
The mechanism of action of 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine is not fully understood. However, studies have shown that this compound binds to DNA and RNA through intercalation, which is a process in which the molecule inserts itself between the base pairs of the nucleic acid. This binding causes a change in the fluorescence properties of this compound, allowing for the detection and imaging of the nucleic acid.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, studies have shown that this compound can affect the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine is its high selectivity for nucleic acids, making it a valuable tool for the detection and imaging of DNA and RNA. This compound also has a high quantum yield, which allows for sensitive detection of biological molecules. However, this compound has some limitations, including its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence properties.
Direcciones Futuras
There are many potential future directions for the use of 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine in scientific research. One area of interest is the development of this compound-based biosensors for the detection of disease biomarkers. Another area of research is the use of this compound as a tool for the study of DNA and RNA structure and function. Additionally, the development of new synthesis methods for this compound could lead to improved purity and yield, making it more readily available for scientific research.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and potential applications in biological and medical fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in various fields of science.
Métodos De Síntesis
The synthesis of 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine can be achieved through various methods. One of the most commonly used methods involves the reaction of 1-pyrenylmethyl chloride with 2-piperidinylpyridine in the presence of a base. This method yields this compound with high purity and yield. Other methods include the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions.
Propiedades
IUPAC Name |
3-[1-(pyren-1-ylmethyl)piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2/c1-2-16-29(25(8-1)22-7-4-15-28-17-22)18-23-12-11-21-10-9-19-5-3-6-20-13-14-24(23)27(21)26(19)20/h3-7,9-15,17,25H,1-2,8,16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIFEWYCVPWPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-chloro-3-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}benzoate](/img/structure/B4920080.png)
![1-(5-chloro-2-pyridinyl)-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B4920085.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4920088.png)

![3-[(5-bromo-2-pyridinyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4920111.png)
![2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4920129.png)
![N-(2-chlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4920136.png)
![9-hydroxy-5,5-dimethyl-8,11,15-trioxatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4920140.png)


![7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4920167.png)
![{5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4920172.png)

![N-cyclohexyl-4-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4920185.png)
